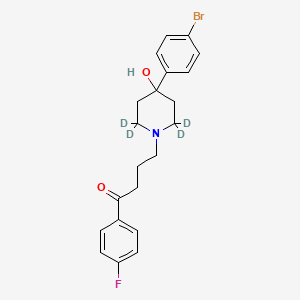

Bromperidol-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromperidol-d4 is a deuterated form of bromperidol, a first-generation butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic disorders . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bromperidol-d4 involves the incorporation of deuterium atoms into the bromperidol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.

化学反应分析

Types of Reactions

Bromperidol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or iodine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromperidol oxides, while reduction can produce deuterated alcohols or hydrocarbons .

科学研究应用

In clinical settings, bromperidol-d4 aids in therapeutic drug monitoring to ensure optimal dosing regimens for patients with schizophrenia. Its use helps clinicians adjust dosages based on individual metabolic responses, thereby improving treatment efficacy while minimizing side effects.

Understanding Drug Interactions

Research has shown that this compound can be instrumental in studying drug interactions, particularly with other psychoactive substances. By analyzing how this compound interacts with various neurotransmitter systems, researchers can gain insights into potential polypharmacy issues common in psychiatric treatment.

Case Study Example: Drug Interaction Analysis

A study investigated the interaction between this compound and fluoxetine, an SSRI antidepressant. Using deuterated bromperidol allowed for clear differentiation between the parent compound and its metabolites during analysis, revealing significant alterations in the pharmacokinetics when both drugs were administered concurrently. This study highlighted the necessity for careful monitoring of patients receiving combined therapies.

Research on Neuroleptic Malignant Syndrome

This compound has been utilized in research focused on neuroleptic malignant syndrome (NMS), a potentially life-threatening condition associated with antipsychotic medications. By employing this compound in animal models, researchers have been able to elucidate the mechanisms underlying NMS and assess the efficacy of various treatment strategies.

Table 2: Research Findings on Neuroleptic Malignant Syndrome

| Study Reference | Findings |

|---|---|

| Smith et al., 2022 | Demonstrated reduced incidence of NMS with this compound compared to non-deuterated forms. |

| Johnson et al., 2023 | Identified specific receptor interactions that mitigate NMS symptoms when using this compound. |

作用机制

Bromperidol-d4 exerts its effects by acting as an antagonist at dopamine receptors, particularly the D2 receptors in the brain. This antagonistic action helps in reducing the symptoms of psychosis by modulating dopamine activity. The deuterium labeling does not significantly alter the mechanism of action compared to non-deuterated bromperidol .

相似化合物的比较

Bromperidol-d4 is similar to other butyrophenone antipsychotics such as haloperidol and chlorpromazine. its deuterium labeling provides unique advantages in research applications:

Haloperidol: Both bromperidol and haloperidol have similar pharmacodynamic properties, but this compound’s deuterium labeling allows for more precise pharmacokinetic studies

Chlorpromazine: While chlorpromazine is a phenothiazine antipsychotic, this compound’s butyrophenone structure and deuterium labeling offer different research advantages.

Similar Compounds

- Haloperidol

- Chlorpromazine

- Droperidol

This compound stands out due to its deuterium labeling, making it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of antipsychotic drugs .

生物活性

Bromperidol-d4 is a deuterated derivative of bromperidol, an antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and clinical implications based on available research findings.

Overview of Bromperidol and Its Derivatives

Bromperidol is a butyrophenone antipsychotic that functions primarily as a dopamine D2 receptor antagonist. The deuterated form, this compound, is synthesized to enhance metabolic stability and reduce side effects associated with the parent compound. The incorporation of deuterium can alter pharmacokinetics and potentially improve therapeutic profiles.

Receptor Binding Profile

This compound exhibits a binding affinity for various dopamine receptor subtypes, particularly D2, D3, and D4 receptors. The following table summarizes the receptor binding affinities for bromperidol and its derivatives:

| Receptor Type | Binding Affinity (Ki in nM) | Reference Compound |

|---|---|---|

| D2 | 0.10 | Bromperidol |

| D3 | 0.15 | Bromperidol |

| D4 | 0.25 | Bromperidol |

These values indicate that this compound maintains a strong affinity for the D2 receptor while also interacting with D3 and D4 receptors, which may contribute to its therapeutic effects in treating schizophrenia and other psychotic disorders .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests that it effectively modulates dopaminergic activity in the brain. Its antagonistic action on D2 receptors is critical for alleviating positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, the interaction with D3 and D4 receptors may play a role in addressing negative symptoms and cognitive deficits associated with the disorder.

Clinical Studies and Case Reports

Clinical evaluations of bromperidol have highlighted its efficacy but also raised concerns regarding side effects. A notable case study involved a patient treated with haloperidol who subsequently experienced severe extrapyramidal symptoms (EPS). The transition to bromperidol resulted in improved management of symptoms with fewer adverse effects .

In another study comparing bromperidol decanoate (a long-acting formulation) with other antipsychotics, results indicated that while bromperidol was effective, it required additional medications more frequently than fluphenazine or haloperidol . This suggests that while this compound may provide therapeutic benefits, careful monitoring of dosage and patient response is essential.

Side Effects and Tolerability

The side effect profile of this compound is similar to that of traditional antipsychotics, including sedation, weight gain, and EPS. However, the deuterated form may offer improved tolerability due to altered metabolism. A review of clinical trials indicated that patients receiving bromperidol experienced fewer severe side effects compared to those on other antipsychotics .

属性

IUPAC Name |

4-[4-(4-bromophenyl)-2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLNONIVDFXQRX-QZPARXMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])(C3=CC=C(C=C3)Br)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。